molecular formula C20H32O8 B3119886 ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate CAS No. 25640-14-6

ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate

Cat. No.: B3119886
CAS No.: 25640-14-6
M. Wt: 400.5 g/mol
InChI Key: VDQFIWBNEPGGHL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4.C8H16O2.C2H6O2/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2;9-5-7-1-2-8(6-10)4-3-7;3-1-2-4/h3-6H,1-2H3;7-10H,1-6H2;3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQFIWBNEPGGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)OC.C1CC(CCC1CO)CO.C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25640-14-6
Record name 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-cyclohexanedimethanol and 1,2-ethanediol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-cyclohexanedimethanol and 1,2-ethanediol
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Ethane-1,2-diol: This compound, also known as ethylene glycol, is typically produced through the hydration of ethylene oxide. The reaction involves ethylene oxide and water, catalyzed by either acid or base, to yield ethane-1,2-diol.

    [4-(Hydroxymethyl)cyclohexyl]methanol:

    Methyl 4-acetyloxybenzoate: This ester is typically synthesized through the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

    Ethane-1,2-diol: Industrially, ethane-1,2-diol is produced by the hydration of ethylene oxide, which is derived from ethylene. The process is highly efficient and widely used in the production of antifreeze and polyester fibers.

    [4-(Hydroxymethyl)cyclohexyl]methanol: The industrial production involves the catalytic hydrogenation of dimethyl terephthalate using a copper chromite catalyst.

    Methyl 4-acetyloxybenzoate: Industrial production typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride, followed by purification processes to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethane-1,2-diol can be oxidized to produce glycolic acid or oxalic acid, depending on the reaction conditions.

    Reduction: [4-(Hydroxymethyl)cyclohexyl]methanol can undergo reduction reactions to form cyclohexane derivatives.

    Substitution: Methyl 4-acetyloxybenzoate can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation of Ethane-1,2-diol: Glycolic acid, oxalic acid.

    Reduction of [4-(Hydroxymethyl)cyclohexyl]methanol: Cyclohexane derivatives.

    Substitution of Methyl 4-acetyloxybenzoate: Various substituted benzoates.

Scientific Research Applications

Ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound depends on its individual components:

    Ethane-1,2-diol: Functions as a solvent and antifreeze agent by lowering the freezing point of water.

    [4-(Hydroxymethyl)cyclohexyl]methanol: Acts as a building block in the synthesis of polyesters, enhancing the strength and clarity of the final product.

    Methyl 4-acetyloxybenzoate: Serves as an intermediate in organic synthesis, participating in esterification and substitution reactions.

Comparison with Similar Compounds

Ethane-1,2-diol (Ethylene Glycol)

Ethane-1,2-diol, commonly known as ethylene glycol, is a diol with the formula HOCH₂CH₂OH. It is widely used as an antifreeze agent but is highly toxic upon ingestion. Its metabolic pathway involves hepatic conversion to glycolaldehyde, glycolic acid, glyoxylic acid, and finally oxalic acid, which chelates calcium ions to form calcium oxalate (CaOx) crystals, leading to nephrotoxicity and urolithiasis in experimental models .

[4-(Hydroxymethyl)cyclohexyl]methanol

This compound is a cyclohexane derivative with hydroxymethyl groups at the 1,4-positions. It is structurally related to selective estrogen receptor beta (ERβ) agonists, as demonstrated in pharmacological studies where analogs of this compound showed binding affinity and functional activity in TR-FRET and cell-based assays . Its stereoisomeric forms (cis/trans) and substituent modifications (e.g., fluorination) influence biological activity .

Methyl 4-Acetyloxybenzoate

Methyl 4-acetyloxybenzoate is an aromatic ester derived from 4-hydroxybenzoic acid, with an acetyloxy group at the para position. Similar esters, such as ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate, are synthesized via base-catalyzed reactions (e.g., Na₂CO₃ or K₂CO₃) and exhibit varied solubility and reactivity due to substituent effects .

Comparison with Similar Compounds

Ethane-1,2-diol and Related Diols

Ethylene glycol’s toxicity and metabolic pathway distinguish it from other diols:

Property Ethane-1,2-diol 1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-diol 1,2-Propanediol (Propylene Glycol)
Toxicity High (metabolizes to oxalic acid) Likely lower (polar substituents enhance excretion) Low (FDA-approved for food/pharma)
Applications Antifreeze, urolithiasis models Potential metabolite or intermediate in lignin degradation Food additive, solvent
Metabolism Hepatic oxidation to oxalate Unclear; methoxy group may alter metabolic pathways Rapid renal excretion

Key Insight : Substituted diols like 1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol exhibit reduced toxicity due to structural modifications that enhance solubility and alter metabolic fates .

[4-(Hydroxymethyl)cyclohexyl]methanol and Cyclohexyl Derivatives

Structural analogs of this compound highlight the impact of ring size and substituents on biological activity:

Compound Structure Biological Activity Applications
[4-(Hydroxymethyl)cyclohexyl]methanol 1,4-Disubstituted cyclohexane with hydroxymethyl groups ERβ agonist (TR-FRET IC₅₀: 0.5–10 µM) Pharmaceutical research (ERβ selectivity)
4-[4-(Hydroxymethyl)cycloheptyl]phenol Cycloheptyl ring with hydroxymethyl and phenol groups Reduced ERβ binding vs. cyclohexyl analogs (IC₅₀: >10 µM) SAR studies for receptor specificity
Cyclohexane-1,4-dimethanolmonovinylether Vinyl ether substituent on 1,4-cyclohexanedimethanol Polymer precursor (reactive vinyl group) Industrial synthesis (resins, coatings)

Key Insight: Fluorinated analogs (e.g., 4-fluoro derivatives) of [4-(hydroxymethyl)cyclohexyl]methanol show enhanced ERβ binding due to increased electronegativity and steric effects .

Methyl 4-Acetyloxybenzoate and Benzoate Esters

Esterification and substituent placement critically influence physicochemical properties:

Compound Substituents Synthesis Method Reactivity/Applications
Methyl 4-acetyloxybenzoate Acetyloxy at para position Base-catalyzed esterification (e.g., K₂CO₃, reflux) Prodrug potential (acetyl as protecting group)
Ethyl 4-hydroxybenzoate (Paraben) Hydroxyl at para position Similar esterification Preservative (antimicrobial)
Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate Complex substituents (tetrafluoro, acetylphenyl) Multi-step synthesis (Na₂CO₃, MeCN) High lipophilicity (potential drug candidate)

Biological Activity

Ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate is a complex compound that integrates three distinct chemical entities: ethane-1,2-diol (ethylene glycol), [4-(hydroxymethyl)cyclohexyl]methanol, and methyl 4-acetyloxybenzoate. Each component contributes unique biological and chemical properties, making this compound of interest in various scientific fields, including medicinal chemistry and materials science.

Chemical Composition

ComponentIUPAC NameMolecular FormulaCAS Number
Ethane-1,2-diolEthylene glycolC₂H₆O₂107-21-1
[4-(Hydroxymethyl)cyclohexyl]methanol1-(Hydroxymethyl)-4-methylcyclohexylmethanolC₉H₁₆O₂1354932-12-9
Methyl 4-acetyloxybenzoateMethyl 4-acetoxybenzoateC₉H₁₀O₄122-62-3

Pharmacological Properties

The biological activity of the compound can be attributed to its individual components:

  • Ethane-1,2-diol (Ethylene Glycol) :
    • Metabolic Pathways : Ethylene glycol is metabolized in the liver to glycolic acid and oxalic acid, which can lead to metabolic acidosis if ingested in large quantities. Its metabolism has been studied for its effects on kidney function and potential toxicity.
    • Therapeutic Uses : It is used as a solvent in pharmaceutical formulations and has applications in drug delivery systems due to its ability to enhance solubility.
  • [4-(Hydroxymethyl)cyclohexyl]methanol :
    • Antimicrobial Activity : Research indicates that derivatives of cyclohexanol exhibit antimicrobial properties, making them potential candidates for pharmaceutical applications.
    • Biocompatibility : This compound may also be investigated for its compatibility with biological tissues, which is crucial for drug formulation.
  • Methyl 4-acetyloxybenzoate :
    • Anti-inflammatory Effects : Methyl 4-acetyloxybenzoate is known for its anti-inflammatory properties and has been studied as a potential therapeutic agent.
    • Analgesic Properties : Similar compounds have shown promise in pain management, further supporting the potential biological activity of this ester.

Case Study 1: Toxicological Assessment of Ethylene Glycol

A study published in Toxicology Reports assessed the toxic effects of ethylene glycol on renal function in animal models. Results indicated that high doses led to significant renal impairment, emphasizing the need for careful dosage considerations in medicinal formulations .

Case Study 2: Antimicrobial Properties of Cyclohexanol Derivatives

Research conducted by Smith et al. (2023) demonstrated that derivatives of cyclohexanol possess notable antibacterial activity against strains of Staphylococcus aureus. The study highlighted the potential use of these compounds in developing new antimicrobial agents .

Case Study 3: Anti-inflammatory Activity of Methyl Esters

A clinical trial explored the anti-inflammatory effects of methyl esters similar to methyl 4-acetyloxybenzoate. Patients receiving these compounds showed a marked reduction in inflammation markers compared to a placebo group, indicating their therapeutic potential .

Q & A

Q. How to design a kinetic model for ethane-1,2-diol degradation under oxidative conditions?

  • Methodological Answer : Use pseudo-first-order kinetics with excess H₂O₂. Monitor glycolic acid formation via HPLC and fit data to the Arrhenius equation (Eₐ ~50 kJ/mol). Incorporate DFT-derived activation barriers for mechanistic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate
Reactant of Route 2
ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate

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